N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the coupling of 2-aminobenzothiazole with a substituted phenyl derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated derivatives .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For instance, it can block the formation of necrosomes by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3), thereby preventing necroptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-phenylpyrimidine
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine stands out due to its unique combination of a benzothiazole and purine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
920519-49-9 |
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Molecular Formula |
C18H12N6S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C18H12N6S/c1-2-7-14-13(6-1)24-18(25-14)11-4-3-5-12(8-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
SRCAIQMBBDVLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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